Methyl 2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate
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Overview
Description
Methyl 2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that contains a pyridine ring, a triazole ring, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the triazole intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective and environmentally friendly reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Agricultural Chemistry: It is investigated for its potential use as a pesticide or herbicide due to its ability to interact with biological targets in pests.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Methyl 2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. In agricultural chemistry, it may interact with biological targets in pests, leading to their control or elimination.
Comparison with Similar Compounds
Similar Compounds
Chlorantraniliprole: A compound with a similar pyridine and triazole structure, used as an insecticide.
Fluopyram: Another compound with a similar structure, used as a fungicide.
Uniqueness
Methyl 2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
Methyl 2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate is a heterocyclic compound belonging to the triazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and associated research findings.
Chemical Structure and Properties
The compound has a molecular formula of C9H7ClN4O2 and features a triazole ring fused with a chloropyridine moiety. This unique structure contributes to its chemical reactivity and biological interactions. The presence of the carboxylate group allows for various chemical reactions, including esterification and nucleophilic substitutions, enhancing its potential as a pharmacological agent .
Antimicrobial Activity
Research indicates that compounds containing triazole rings, including this compound, exhibit significant antimicrobial properties. The compound has demonstrated potential as an antibacterial agent, inhibiting specific enzymes involved in microbial metabolism. Additionally, it may possess antifungal properties, making it a candidate for further pharmacological studies .
Enzyme Inhibition Studies
The biological activity of this compound can also be attributed to its ability to inhibit various enzymes. For instance, studies have shown that similar triazole derivatives can inhibit dihydroorotate dehydrogenase (DHODH) , an enzyme critical in pyrimidine synthesis. This suggests that this compound could have applications in treating conditions where DHODH inhibition is beneficial .
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. One common method includes:
- Formation of the Triazole Ring : Reacting appropriate azides with alkyne derivatives.
- Chlorination : Introducing the chloropyridine moiety through electrophilic aromatic substitution.
- Carboxylation : Adding carboxylic acid groups via carboxylation reactions.
These steps require careful optimization to maximize yield and purity .
Study on Antimicrobial Efficacy
A study conducted on various triazole derivatives highlighted the antimicrobial efficacy of this compound against specific bacterial strains. The results indicated a significant reduction in bacterial growth at certain concentrations, suggesting its potential as an effective antimicrobial agent .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of triazole compounds has shown that modifications to the chloropyridine moiety can enhance biological activity. Variations in substituents on the triazole ring have been linked to increased binding affinity to biological targets .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl 5-chloro-2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate | C9H7Cl2N4O2 | Contains an additional chlorine atom; potential for different biological activity |
Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate | C7H9N3O2 | Lacks the chloropyridine moiety; simpler structure |
Methyl 4-(trifluoromethyl)-1H-pyrazole-5-carboxylate | C8H6F3N3O2 | Different heterocyclic structure; known for distinct biological properties |
The comparative analysis indicates that the unique combination of functional groups in this compound may enhance its biological activity compared to other similar compounds .
Properties
Molecular Formula |
C9H7ClN4O2 |
---|---|
Molecular Weight |
238.63 g/mol |
IUPAC Name |
methyl 2-(3-chloropyridin-2-yl)triazole-4-carboxylate |
InChI |
InChI=1S/C9H7ClN4O2/c1-16-9(15)7-5-12-14(13-7)8-6(10)3-2-4-11-8/h2-5H,1H3 |
InChI Key |
RAZXWUSYUIPCDK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(N=C1)C2=C(C=CC=N2)Cl |
Origin of Product |
United States |
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